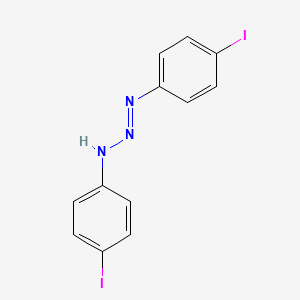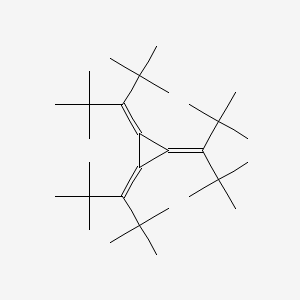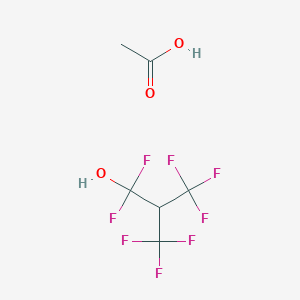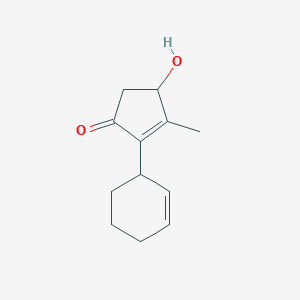![molecular formula C12H22INO2 B14515219 3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide CAS No. 63157-18-6](/img/structure/B14515219.png)
3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium compound with a bicyclic structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide typically involves the reaction of 1-methyl-1-azabicyclo[2.2.2]octane with butanoyl chloride in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a neurotransmitter modulator.
Medicine: Explored for its use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis. It also acts as a neurotransmitter modulator by binding to specific receptors and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine used as a catalyst in organic synthesis.
Quinuclidine: A bicyclic amine with similar structural features but different reactivity.
Tropane: A bicyclic compound with pharmacological properties.
Uniqueness
3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Its ability to act as a phase-transfer catalyst and its potential biological activities make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
63157-18-6 |
|---|---|
Molecular Formula |
C12H22INO2 |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) butanoate;iodide |
InChI |
InChI=1S/C12H22NO2.HI/c1-3-4-12(14)15-11-9-13(2)7-5-10(11)6-8-13;/h10-11H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HAPCLLUNXWPNBY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)OC1C[N+]2(CCC1CC2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)


![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)


![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)

